molecular formula C13H19N3O7 B11826656 methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate

methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B11826656
M. Wt: 329.31 g/mol
InChI Key: RCLDDFHEUJQJNO-RULNCXCMSA-N
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Description

Methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as acetamido, cyanamido, and trihydroxypropyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyran ring, followed by the introduction of the acetamido and cyanamido groups. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and molecules with acetamido and cyanamido functional groups. Examples include:

  • Methyl (1R,2R,3S,4S,5R)-6,8-dioxo-3-phenyltricyclo[3.2.2.02,4]nonane-3-carboxylate
  • Methyl (1S,2R,3R,4S,5S)-3-phenyl-6,8-bis(((trifluoromethyl)sulfonyl)oxy)tricyclo[3.2.2.02,4]nona-6,8-diene-3-carboxylate

Uniqueness

What sets methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19N3O7

Molecular Weight

329.31 g/mol

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-(cyanoamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C13H19N3O7/c1-6(18)16-10-7(15-5-14)3-9(13(21)22-2)23-12(10)11(20)8(19)4-17/h3,7-8,10-12,15,17,19-20H,4H2,1-2H3,(H,16,18)/t7-,8+,10+,11+,12+/m0/s1

InChI Key

RCLDDFHEUJQJNO-RULNCXCMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)NC#N

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)NC#N

Origin of Product

United States

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